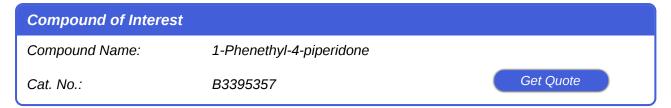


Cross-Referencing 1H NMR Data of NPP with Literature Values: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for cross-referencing the 1H NMR data of Nandrolone Phenylpropionate (NPP) with established literature values. Due to the limited availability of a complete, publicly accessible dataset for Nandrolone Phenylpropionate, this document will utilize the comprehensive 1H NMR data of its parent compound, Nandrolone, as a representative example. This will illustrate the methodology for comparing key spectral parameters, a process that is directly transferable to NPP analysis when reliable data becomes available.

Understanding the Importance of 1H NMR in Steroid Characterization

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a cornerstone analytical technique in the structural elucidation and purity assessment of pharmaceutical compounds, including anabolic-androgenic steroids like Nandrolone Phenylpropionate. By providing detailed information about the chemical environment of each proton in a molecule, 1H NMR allows for the unambiguous identification of the compound and the detection of any impurities.

Experimental Protocols

The acquisition of high-quality 1H NMR data is paramount for accurate structural analysis. Below is a typical experimental protocol for obtaining the 1H NMR spectrum of a steroid like



Nandrolone.

Instrumentation:

- Spectrometer: A high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher, is recommended for optimal signal dispersion.
- Solvent: Deuterated chloroform (CDCl3) is a common solvent for non-polar compounds like steroids. The choice of solvent is critical as it can influence chemical shifts.
- Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shift scale to 0 ppm.

Sample Preparation:

- Approximately 5-10 mg of the Nandrolone standard is accurately weighed and dissolved in about 0.5-0.7 mL of deuterated solvent.
- The solution is then transferred to a 5 mm NMR tube.
- The sample is vortexed to ensure homogeneity.

Data Acquisition:

- The 1H NMR spectrum is acquired at a controlled temperature, typically 25°C.
- A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.
- Standard pulse sequences are employed for routine 1H NMR acquisition.

Data Presentation: 1H NMR Data of Nandrolone

The following table summarizes the 1H NMR spectral data for Nandrolone, which serves as a foundational reference. When a verified 1H NMR dataset for Nandrolone Phenylpropionate is obtained, a similar table should be constructed for direct comparison.

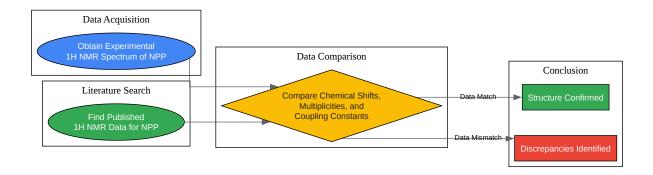


Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-18 (CH3)	0.78	S	-
H-4	5.85	S	-
H-17	3.65	t	8.4

Note:This data is for Nandrolone and is intended to be illustrative. "s" denotes a singlet and "t" denotes a triplet.

Workflow for Cross-Referencing 1H NMR Data

The process of cross-referencing experimentally obtained 1H NMR data with literature values is a critical step in compound verification. The following diagram illustrates this logical workflow.



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Caption: Workflow for comparing experimental 1H NMR data with literature values.

This systematic approach ensures a rigorous and objective comparison, leading to a confident structural assignment or the identification of potential discrepancies that may warrant further







investigation. The color-coded pathway highlights the progression from data acquisition and literature review to the final analysis and conclusion.

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